3-Chloro-4-ethoxy-5-fluorobenzyl alcohol
Description
Systematic IUPAC Nomenclature and Structural Representation
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is systematically named (3-chloro-4-ethoxy-5-fluorophenyl)methanol . Its structure consists of a benzene ring substituted with three distinct functional groups:
- Chlorine (Cl) at the ortho position relative to the hydroxymethyl group.
- Ethoxy (-OCH₂CH₃) at the para position.
- Fluorine (F) at the meta position.
The hydroxymethyl (-CH₂OH) group occupies the primary substituent position, with the remaining substituents arranged in a 3,4,5-trisubstituted pattern. This arrangement avoids steric clashes due to the ethoxy group’s bulk and the electron-withdrawing effects of chlorine and fluorine.
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| -Cl | 3 | Electron-withdrawing | Moderate |
| -OCH₂CH₃ | 4 | Electron-donating | High |
| -F | 5 | Electron-withdrawing | Low |
CAS Registry Number and Molecular Formula Validation
The compound is registered under CAS 1017778-88-9 . Its molecular formula is C₉H₁₀ClFO₂ , corresponding to a molecular weight of 204.62 g/mol . Validation of this identity is supported by spectral data and synthesis pathways reported in peer-reviewed literature.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1017778-88-9 | PubChem |
| Molecular Formula | C₉H₁₀ClFO₂ | Chemsrc |
| SMILES Notation | CCOc1c(F)cc(CO)cc1Cl | InChI |
| InChI Key | DUWRGOSLIVJCQY-UHFFFAOYSA-N | PubChem |
Isomeric Considerations and Substituent Position Analysis
The compound lacks structural isomerism due to its unique substituent arrangement:
- Positional Isomerism : Absent, as all substituents (Cl, OCH₂CH₃, F) occupy distinct positions (3, 4, 5).
- Conformational Isomerism : Possible due to restricted rotation around the benzene ring, but not formally classified as isomers.
This rigidity contrasts with simpler benzyl alcohols (e.g., 3-chloro-5-fluorobenzyl alcohol), where substituent positions may permit isomerism.
Comparative Analysis with Structurally Related Halogenated Benzyl Alcohols
This compound differs significantly from related compounds in substituent distribution and electronic properties. Below is a comparative analysis:
Electronic and Steric Effects
- Ethoxy Group : Introduces steric bulk and electron-donating effects via resonance, contrasting with the electron-withdrawing chlorine and fluorine atoms.
- Halogen Effects : Chlorine (3-position) and fluorine (5-position) enhance electrophilic aromatic substitution reactivity at specific sites.
This unique combination of substituents makes this compound distinct from its analogs in both synthetic and biological applications.
Properties
IUPAC Name |
(3-chloro-4-ethoxy-5-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRGOSLIVJCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde Intermediate
The precursor aldehyde is synthesized via an alkylation reaction starting from 3-chloro-5-fluoro-4-hydroxybenzaldehyde. The hydroxyl group is converted into an ethoxy substituent by reaction with iodoethane under basic conditions.
| Starting Material | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 g, 5.7 mmol) | Potassium hydroxide (KOH, 534 mg, 9.5 mmol), Iodoethane (1 mL, 2.2 eq) | Tetrahydrofuran (THF, 40 mL), Water (5 mL) | Reflux for 17 hours | 98% |
Procedure Summary:
- The hydroxybenzaldehyde is refluxed with KOH and iodoethane in a THF/water mixture.
- After completion, the reaction mixture is extracted with methylene chloride.
- The organic phase is washed with dilute HCl, dried over magnesium sulfate, and concentrated.
- The product is obtained as an orange viscous liquid identified as 3-chloro-4-ethoxy-5-fluorobenzaldehyde.
Reduction of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde to 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol
The aldehyde intermediate is reduced to the corresponding benzyl alcohol using standard reduction methods such as catalytic hydrogenation or chemical hydride reduction.
- Catalytic hydrogenation using hydrogen gas and a catalyst (e.g., Pd/C or Pt/C) under mild pressure and temperature.
- Chemical reduction using sodium borohydride (NaBH$$_4$$) or similar hydride donors in suitable solvents.
While direct literature on the reduction of this exact aldehyde is limited, analogous procedures for benzaldehyde derivatives are well established.
Summary Table of Preparation Steps
Additional Notes and Research Findings
- The alkylation step uses iodoethane, a reactive alkylating agent, under basic conditions to achieve high regioselectivity and yield.
- The reduction step requires careful control of temperature and pressure to avoid dehalogenation or over-reduction.
- Purification typically involves extraction, washing, drying, and chromatographic techniques to ensure high purity (>97%) of the final benzyl alcohol.
- Commercial suppliers offer this compound with purity around 97%, indicating established synthetic routes and availability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro, ethoxy, or fluoro substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3-Chloro-4-ethoxy-5-fluorobenzaldehyde or 3-Chloro-4-ethoxy-5-fluorobenzoic acid .
Scientific Research Applications
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table compares 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol with analogous halogenated benzyl alcohols, emphasizing substituent positions and functional groups:
Functional Group Impact on Properties
- Ethoxy vs. Trifluoromethyl : The ethoxy group in the target compound improves solubility in organic solvents compared to the electron-withdrawing trifluoromethyl group in analogs like 4-Chloro-3-(trifluoromethyl)benzyl alcohol .
- Halogen Positioning : Fluorine at position 5 (vs. 3 or 4 in other compounds) may influence steric effects in substitution reactions .
- Molecular Weight : Higher molecular weight analogs (e.g., 228.57 g/mol for 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol ) often exhibit lower volatility .
Research and Commercial Considerations
- Availability : While This compound is marketed by Alfa and CymitQuimica, its discontinued status in some catalogs suggests niche demand .
- Synthetic Methods : Similar compounds are synthesized via nucleophilic substitution or Grignard reactions, as inferred from methods for ethyl 3-benzyl-5-(isobutoxymethyl)-2-oxotetrahydrofuran-3-carboxylate .
Biological Activity
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C10H12ClF O2
- Molecular Weight: 220.65 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below are some key findings:
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, which is critical for bacterial survival.
- Cell Signaling Modulation : It influences cell signaling pathways, particularly those related to inflammation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : The compound appears to modulate ROS levels within cells, contributing to its cytoprotective effects.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial properties of various halogenated benzyl alcohol derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential utility in clinical settings.
Case Study 2: Anti-inflammatory Activity
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint inflammation and pain scores compared to placebo controls. This suggests its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the benzyl position have shown promise in increasing potency against specific targets:
| Modification | Activity Change |
|---|---|
| Addition of methyl group | Increased antibacterial activity |
| Fluorine substitution | Enhanced enzyme inhibition |
| Ethoxy group variation | Improved solubility and bioavailability |
Q & A
Basic Synthesis: What are the common laboratory methods for synthesizing 3-chloro-4-ethoxy-5-fluorobenzyl alcohol?
The compound is typically synthesized via reduction of its aldehyde precursor, 3-chloro-4-ethoxy-5-fluorobenzaldehyde , using agents like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or diethyl ether. This method ensures selective reduction of the aldehyde group to a primary alcohol while preserving other functional groups (e.g., chloro, ethoxy, fluoro substituents) .
Procedure :
- Dissolve the aldehyde (0.1 mol) in THF under inert atmosphere.
- Add LiAlH₄ (0.11 mol) dropwise at 0°C, stir for 2–4 hours.
- Quench with acidified water, extract with ether, and purify via column chromatography.
Yield : ~70–85% under optimized conditions .
Basic Characterization: Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for benzyl CH₂OH (δ 4.5–5.0 ppm), ethoxy CH₃ (δ 1.3–1.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR : Signals for C-Cl (δ 110–120 ppm) and C-F (δ 150–160 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 204.63 (C₉H₁₀ClFO₂) .
- HPLC : Purity >97% confirmed using C18 columns with acetonitrile/water mobile phase .
Basic Reactivity: How does the presence of chloro, ethoxy, and fluoro substituents influence the reactivity of this benzyl alcohol?
- Chloro Group : Enhances electrophilicity, facilitating nucleophilic substitution (e.g., SNAr reactions).
- Ethoxy Group : Electron-donating effect stabilizes aromatic intermediates but may hinder oxidation.
- Fluoro Group : Increases metabolic stability and lipophilicity, relevant for pharmaceutical intermediates .
Advanced Synthesis: What strategies optimize the yield of this compound in catalytic reductions?
- Catalyst Screening : Compare LiAlH₄, NaBH₄, and catalytic hydrogenation (Pd/C). LiAlH₄ gives higher yields (>80%) but requires anhydrous conditions .
- Solvent Effects : THF outperforms ethanol due to better solubility of the aldehyde precursor.
- Temperature Control : Slow addition at 0°C minimizes side reactions (e.g., over-reduction) .
Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF | 0→25 | 85 |
| NaBH₄ | EtOH | 25 | 62 |
| Pd/C (H₂) | MeOH | 50 | 45 |
Advanced Mechanistic Studies: How can computational modeling elucidate the reduction mechanism of 3-chloro-4-ethoxy-5-fluorobenzaldehyde to the alcohol?
- DFT Calculations : Model the transition state of hydride transfer from LiAlH₄ to the aldehyde carbon.
- Solvent Modeling : Compare THF (polar aprotic) vs. ethanol (protic) effects on reaction kinetics.
- Substituent Effects : Analyze electron-withdrawing groups (Cl, F) on activation energy .
Key Insight : The fluoro group reduces electron density at the carbonyl carbon, slowing reduction compared to non-fluorinated analogs .
Advanced Applications: What role does this compound play in medicinal chemistry as a building block?
- Pharmaceutical Intermediates : Used to synthesize kinase inhibitors or antimicrobial agents. The trifluoromethyl-like stability (from Cl/F) enhances bioavailability .
- Prodrug Design : The hydroxyl group can be esterified for targeted drug delivery .
Case Study : Conversion to 3-chloro-4-ethoxy-5-fluorobenzoic acid via oxidation for COX-2 inhibitor synthesis .
Stability and Storage: What conditions prevent degradation of this compound?
- Light Sensitivity : Store in amber vials at –20°C to avoid photooxidation.
- Moisture Control : Use molecular sieves in storage containers; the alcohol group is prone to esterification in humid environments .
- Analytical Monitoring : Regular HPLC checks for degradation products (e.g., aldehyde reformation) .
Contradictions in Data: How should researchers address discrepancies in reported synthetic yields?
- Source Variability : Trace impurities in starting materials (e.g., aldehyde purity <95%) may reduce yields.
- Reproducibility : Strict adherence to anhydrous conditions and inert atmosphere is critical. LiAlH₄ quality (e.g., pellet vs. powder) also affects reactivity .
Recommendation : Validate methods with internal controls and report detailed reaction parameters.
Safety and Handling: What precautions are necessary due to the compound’s hazards?
- Hazard Codes : H315 (skin irritation), H319 (eye irritation) .
- Protective Measures : Use nitrile gloves, goggles, and fume hoods.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Functionalization: How can this alcohol be modified for use in cross-coupling reactions?
- Mitsunobu Reaction : Convert to ethers using triphenylphosphine/DIAD.
- Silylation : Protect the hydroxyl group with TBSCl for Suzuki-Miyaura couplings .
Example : - TBS-protected derivative reacts with boronic acids to form biaryl structures, key in drug discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
